Methyl N-boc-3-chloro-L-alaninate

Vue d'ensemble

Description

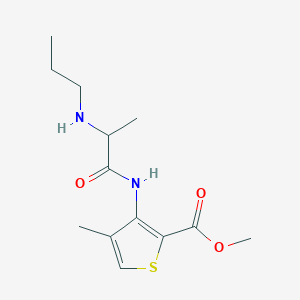

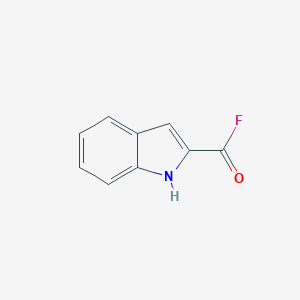

“Methyl N-boc-3-chloro-L-alaninate” is a chemical compound with the molecular formula C9H16ClNO4 . It is also known as “Methyl N-(tert-Butoxycarbonyl)-L-alaninate” or "Boc-L-alanine Methyl Ester" . This compound is used in proteomics research .

Synthesis Analysis

The synthesis of “Methyl N-boc-3-chloro-L-alaninate” involves the BOC protection of amines. This process can be accomplished in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .Molecular Structure Analysis

The molecular structure of “Methyl N-boc-3-chloro-L-alaninate” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 237.681 Da and the monoisotopic mass is 237.076782 Da .Chemical Reactions Analysis

“Methyl N-boc-3-chloro-L-alaninate” is involved in various chemical reactions. For instance, it participates in the BOC protection of amines, which is a crucial step in the synthesis of this compound .Physical And Chemical Properties Analysis

“Methyl N-boc-3-chloro-L-alaninate” has a molecular weight of 237.681 . It has a density of 1.161g/cm3 and a boiling point of 321.2ºC at 760 mmHg .Applications De Recherche Scientifique

Chemical Analysis and Neurotoxicity Studies

Methyl N-boc-3-chloro-L-alaninate is not directly mentioned in the scientific literature available through Consensus. However, research on closely related compounds and their applications can provide insights into the potential uses and areas of interest for Methyl N-boc-3-chloro-L-alaninate in scientific research.

Chemical Analysis Techniques : Studies on β-N-Methylamino-L-alanine (BMAA), a non-canonical amino acid, and its isomers have developed various chemical analysis methods. These techniques could potentially be applicable for analyzing compounds like Methyl N-boc-3-chloro-L-alaninate, especially in contexts where precise and accurate quantification in biological tissues is required. For example, an approved AOAC method and other comparable methods have been identified for BMAA quantification, which might be adapted for related compounds (S. Banack & S. Murch, 2017).

Neurotoxicity and Environmental Studies : Research on BMAA and its potential link to neurodegenerative diseases highlights the importance of understanding the biological effects of non-protein amino acids. Given the structural similarities, studies on Methyl N-boc-3-chloro-L-alaninate could explore its bioactivity and ecological significance. Investigations into BMAA have examined its production by cyanobacteria and microalgae, toxicity mechanisms, and environmental presence, which could serve as a model for studying the effects and distribution of related compounds (O. Koksharova & N. Safronova, 2022).

Photocatalysis and Material Science Applications : Although not directly related, studies on materials like (BiO)2CO3 and their modification for enhanced photocatalytic performance suggest a potential area of research for Methyl N-boc-3-chloro-L-alaninate. Understanding the chemical properties and reactivity of Methyl N-boc-3-chloro-L-alaninate could lead to its application in catalysis, material modification, or as a precursor for synthesizing novel compounds with specific functions (Zilin Ni et al., 2016).

Propriétés

IUPAC Name |

methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUXVOGTPPDPQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479475 | |

| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-boc-3-chloro-L-alaninate | |

CAS RN |

651035-84-6 | |

| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

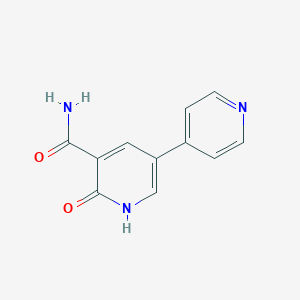

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)